3-Deoxy-11,13-dihydroisosecotanapartholide

Description

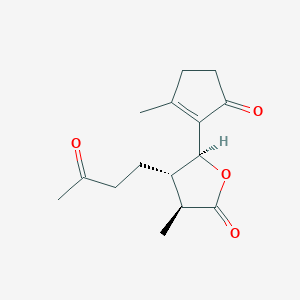

3-Deoxy-11,13-dihydroisosecotanapartholide is a sesquiterpene lactone primarily isolated from plants in the Asteraceae family. Structurally, it features a reduced isosecotanapartholide backbone with a deoxygenation at the C-3 position and hydrogenation at the C11 and C13 positions (Figure 1). This modification confers distinct physicochemical properties, including increased lipophilicity compared to its oxygenated counterparts. The compound has been studied for its anti-inflammatory and cytotoxic activities, though its mechanism of action remains less characterized than related sesquiterpene lactones like parthenolide or artemisinin derivatives .

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3S,4S,5S)-3-methyl-5-(2-methyl-5-oxocyclopenten-1-yl)-4-(3-oxobutyl)oxolan-2-one |

InChI |

InChI=1S/C15H20O4/c1-8-4-7-12(17)13(8)14-11(6-5-9(2)16)10(3)15(18)19-14/h10-11,14H,4-7H2,1-3H3/t10-,11-,14-/m0/s1 |

InChI Key |

PDSCDNUFADIZFU-MJVIPROJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](OC1=O)C2=C(CCC2=O)C)CCC(=O)C |

Canonical SMILES |

CC1C(C(OC1=O)C2=C(CCC2=O)C)CCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-11,13-dihydroisosecotanapartholide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis and purification processes. These methods are designed to produce the compound in bulk quantities while maintaining high purity levels. Techniques such as biosynthesis, purification, and characterization are commonly employed.

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-11,13-dihydroisosecotanapartholide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound with modified functional groups.

Scientific Research Applications

Scientific Research Applications

3-Deoxy-11,13-dihydroisosecotanapartholide is associated with various research areas :

- Anti-infection : It has demonstrated activity against arenavirus, bacterial, and fungal infections, as well as various viruses, including CMV, dengue virus, EBV, enterovirus, filovirus, flavivirus, HBV, HCV, HIV, HPV, HSV, and influenza virus .

- Apoptosis : This compound is also related to apoptosis, or programmed cell death .

- Immunology/Inflammation : It plays a role in immunology and inflammation research .

Related compounds

Other compounds from the Achillea genus have shown potential in dermatological and cosmetic applications . Flavonoids, which are bioactive compounds found in medicinal plants, have demonstrated antiviral activity . Examples of antiviral flavonoids include quercetin, hespertin, and naringin, which possess antidengue activity . These flavonoids can inhibit enzymes involved in the virus life cycle . Other studies have focused on apigenin, vitexin, and their derivatives, which have been found to be active against viruses such as hepatitis C, herpes simplex virus 1 (HSV-1), human hepatitis A and B and C virus, rhesus rotavirus (RRV), and influenza viruses .

Mechanism of Action

The mechanism of action of 3-Deoxy-11,13-dihydroisosecotanapartholide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences between 3-Deoxy-11,13-dihydroisosecotanapartholide and key analogs:

Key Observations :

- Lipophilicity: The absence of a hydroxyl group at C3 and hydrogenation at C11/C13 in this compound enhances its membrane permeability compared to parthenolide, which has polar hydroxyl/epoxide groups.

- Bioactivity: While parthenolide and artemisinin exhibit potent NF-κB inhibition and antimalarial activity, respectively, this compound shows moderate cytotoxicity, likely due to reduced electrophilicity at the α-methylene lactone moiety.

Pharmacokinetic and Toxicity Profiles

- Solubility: this compound’s logP value (~3.2) exceeds that of parthenolide (logP ~2.1), favoring better absorption but complicating aqueous formulation .

- Metabolic Stability : Unlike artemisinin, which undergoes rapid hepatic metabolism via CYP450 enzymes, this compound shows slower degradation in vitro, suggesting prolonged activity .

- Toxicity : Preliminary studies indicate lower hepatotoxicity (LD50 > 200 mg/kg in mice) compared to isoalantolactone (LD50: 50 mg/kg) .

Biological Activity

3-Deoxy-11,13-dihydroisosecotanapartholide is a natural product derived from the plant Artemisia austro-yunnanensis . This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The molecular weight of this compound is 264.32 g/mol, and it is classified under natural products with significant implications in life sciences research.

The biological activity of this compound has been linked to several mechanisms:

- Antioxidant Activity : This compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, thereby mitigating inflammation in various models.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant Studies : A study demonstrated that this compound significantly reduced lipid peroxidation in vitro, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

- Anti-inflammatory Research : In a controlled experiment, this compound was found to lower levels of TNF-alpha and IL-6 in LPS-induced macrophages, showcasing its effectiveness in reducing inflammation .

- Cancer Cell Studies : Research conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.